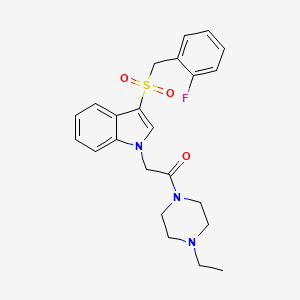

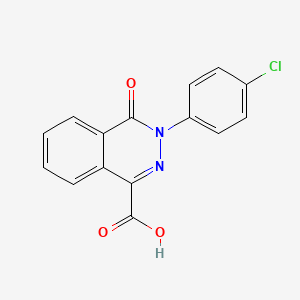

2-(2-氟苯基)-4-((4-氟苯基)磺酰基)-5-(吡咯烷-1-基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazole derivatives, such as 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pyrrolidin-1-yl)oxazole, involves the strategic use of sulfonyl groups to facilitate the formation of the oxazole ring and the introduction of substituents. In one approach, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to the formation of extended oxazoles. The α-sulfonyl anion formed from this scaffold reacts with various alkyl halides to yield monoalkylated, dialkylated, and cyclic products. Reductive desulfonylation can then be optimized to afford desulfonylated products . Additionally, the synthesis of substituted pyrroles, which could be a component of the target molecule, can be achieved through the reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers, starting from terminal alkynes .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by significant π-electron conjugation between the individual fragments of the molecule. This conjugation is evident in the spectral-luminescence properties of related compounds, such as 2-(4-pyridyl)-5-(4-R-phenyl)oxazoles. The introduction of substituents, particularly electron-donor groups, can lead to bathochromic and bathofluoric effects, indicating a shift in the absorption and fluorescence spectra to longer wavelengths. These effects are a direct consequence of the changes in the electronic structure of the molecule .

Chemical Reactions Analysis

The presence of sulfonyl and pyridyl groups in the oxazole derivatives plays a crucial role in their reactivity. For instance, the (2-pyridyl)sulfonyl group not only aids in the copper-mediated cross-coupling reactions with α-fluoro sulfone but also enables further transformations of the coupling products . This suggests that the sulfonyl group in the target molecule may also facilitate various chemical reactions, potentially including fluoroalkylation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and substituents. For example, the spectral-luminescence properties of 2-(4-pyridyl)-5-(4-R-phenyl)oxazoles reveal high fluorescence quantum yields, which can approach unity for certain compounds. Electron-donor substituents increase the basicity of the pyridine nitrogen atom, which could be relevant for understanding the behavior of the target molecule in different environments . The synthesis of novel sulfonamido bis heterocycles also demonstrates the versatility of the sulfonyl group in creating diverse heterocyclic structures .

科学研究应用

荧光分子探针开发

类似于2-(2-氟苯基)-4-((4-氟苯基)磺酰基)-5-(吡咯烷-1-基)恶唑的化合物在科学研究中的一个应用是荧光分子探针的开发。例如,具有特定基团的2,5-二苯基恶唑的合成导致了新的荧光溶剂变色染料。这些化合物表现出强烈的溶剂依赖性荧光,与溶剂极性相关,使它们适用于创建用于研究各种生物事件和过程的超灵敏荧光分子探针 (Diwu et al., 1997)。

抗菌活性研究

涉及相关化合物的另一个研究领域是抗菌活性的研究。例如,由异烟酸酰肼合成的新的 1,2,4-三唑被评估其抗菌特性。研究表明,这些化合物通常表现出良好至中等活性,突出了此类化合物在抗菌应用中的潜力 (Bayrak et al., 2009)。

选择性传感应用

具有与所讨论化合物相似的结构的化合物已被用于选择性传感器的开发。例如,通过点击化学合成了具有三唑连接基的吡咯烷约束双吡啶基-丹西尔缀合物,并基于内部电荷转移 (ICT) 作为 Al(3+) 的选择性比率和比色化学传感器 (Maity & Govindaraju, 2010)。

复杂分子的合成

此外,研究的重点是合成用于各种应用的复杂分子。例如,二甲基磺胺酸盐,一种恶唑-噻唑-吡啶产物,是通过多步工艺合成的。此类合成工作有助于推进化学合成技术和开发用于不同应用的新型化合物 (Bagley et al., 2003)。

属性

IUPAC Name |

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNNYNBDAYBYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)

![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)

![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)